molecular formula C8H17ClN2O2 B6213855 (2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 2728726-38-1

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6213855
CAS No.: 2728726-38-1
M. Wt: 208.7
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Description

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.

    Ethoxylation: The carboxylic acid group is first converted to an ethyl ester using ethanol and an acid catalyst.

    Amidation: The ethyl ester is then reacted with methylamine to form the corresponding amide.

    Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halides or thiols substituted products.

Scientific Research Applications

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through conformational changes or inhibition. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride
  • (2S,4R)-4-amino-N-methylpyrrolidine-2-carboxamide hydrochloride

Uniqueness

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide hydrochloride stands out due to its ethoxy group, which imparts unique chemical properties and reactivity compared to its hydroxy and amino analogs. This difference can influence its solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for research and application.

Properties

CAS No.

2728726-38-1

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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